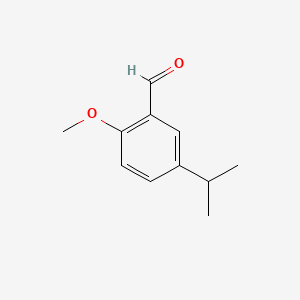

5-Isopropyl-2-methoxybenzaldehyde

Description

Contextualizing Aromatic Aldehydes in Organic Chemistry

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) directly attached to an aromatic ring, such as a benzene (B151609) ring. fiveable.mechemicalnote.com This structural arrangement confers a unique blend of properties, making them pivotal intermediates in organic synthesis. fiveable.me They serve as foundational materials for the creation of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. fiveable.me

The carbonyl group (C=O) in aromatic aldehydes is a key feature, rendering the carbon atom electrophilic and the oxygen atom nucleophilic. ncert.nic.in However, the reactivity of the carbonyl group in aromatic aldehydes is influenced by the attached aromatic ring. fiveable.me The ring provides resonance stabilization to the carbonyl group, which can make the carbonyl carbon less electrophilic compared to its aliphatic counterparts. fiveable.me Conversely, the aromatic ring can also participate in conjugation with the carbonyl group, sometimes enhancing reactivity. fiveable.me

Aromatic aldehydes undergo a variety of reactions characteristic of the aldehyde group, such as nucleophilic addition. fiveable.mencert.nic.in They can also participate in reactions unique to their structure, like the Perkin condensation, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated acid. chemicalnote.com Another notable reaction is the Cannizzaro reaction, which occurs with aldehydes lacking an α-hydrogen, like benzaldehyde (B42025), where two molecules of the aldehyde undergo self-oxidation and reduction in the presence of a concentrated alkali. chemicalnote.com

The aldehyde group itself is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. chemicalnote.comegyankosh.ac.in This deactivation is due to the withdrawal of π-electrons from the ring, which decreases the electron density, particularly at the ortho and para positions. chemicalnote.comegyankosh.ac.in Consequently, electrophilic attack is directed towards the meta position. chemicalnote.com

The versatility of aromatic aldehydes is further expanded by the ability to introduce various functional groups onto the aromatic ring, which can significantly alter the compound's physical and chemical properties. fiveable.me This adaptability allows for the synthesis of a diverse range of derivatives with tailored characteristics for specific applications. fiveable.me

Significance of Methoxy (B1213986) and Isopropyl Moieties in Chemical Structure and Reactivity

The chemical behavior of 5-Isopropyl-2-methoxybenzaldehyde is significantly influenced by its two substituents on the benzene ring: the methoxy group (-OCH₃) and the isopropyl group (-CH(CH₃)₂).

The isopropyl group is a bulky, branched alkyl substituent. fiveable.me Its primary influence on a molecule is through steric hindrance, which can affect the reactivity and selectivity of chemical reactions. fiveable.me The branched structure of the isopropyl group can also influence a molecule's physical properties, such as its boiling point and solubility. fiveable.me In many organic compounds, the isopropyl group is used to modulate physicochemical properties like lipophilicity, which can be important for the biological activity of a molecule. fiveable.me

The interplay of these two groups in this compound is crucial. The electron-donating methoxy group activates the ring, while the bulky isopropyl group provides steric hindrance that can direct incoming reactants to specific positions. This combination of electronic and steric effects makes this compound a useful and specific building block in the synthesis of more complex molecules.

Table 1: Influence of Methoxy and Isopropyl Groups on Aromatic Rings

| Functional Group | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-donating (resonance), Electron-withdrawing (inductive) | Minimal | Activates the ring towards electrophilic substitution, directing to ortho and para positions. stackexchange.comvaia.comvaia.com |

| Isopropyl (-CH(CH₃)₂) | Weakly electron-donating (inductive) | Significant (bulky) | Can introduce steric hindrance, influencing reaction selectivity and rate. fiveable.mefiveable.me |

Overview of Research Trajectories for Benzaldehyde Derivatives

The market for benzaldehyde derivatives is a growing sector within the chemical industry, driven by their wide-ranging applications in pharmaceuticals, flavors and fragrances, agrochemicals, and dyes. markwideresearch.com This demand fuels ongoing research into new and improved synthetic methods and applications for these compounds.

A significant trend in the field is the increasing focus on green chemistry . markwideresearch.com Researchers are actively developing more sustainable and environmentally friendly processes for producing benzaldehyde derivatives, responding to both regulatory pressures and consumer demand for "greener" products. markwideresearch.com There is also a rising interest in derivatives sourced from natural origins. markwideresearch.com

In the pharmaceutical sector , benzaldehyde derivatives are crucial intermediates in the synthesis of a variety of drugs. markwideresearch.com Research is focused on discovering new derivatives with potential therapeutic activities, such as anti-inflammatory properties. acs.org The development of novel benzaldehyde derivatives is integral to the creation of new active pharmaceutical ingredients.

The flavors and fragrances industry represents another major area of application and research. markwideresearch.com Benzaldehyde itself has a characteristic almond-like scent, and its derivatives are used to create a wide spectrum of aromas for use in perfumes, cosmetics, and food products.

In agrochemicals , benzaldehyde derivatives are used in the production of pesticides and herbicides. Research in this area aims to develop more effective and selective crop protection agents. markwideresearch.com

The global nature of the chemical industry means that research and development in benzaldehyde derivatives is also influenced by economic factors, such as supply chain logistics and tariffs. 360iresearch.com Strategic partnerships between academic research institutions and private companies are a common feature of this research landscape, facilitating the translation of basic research into practical applications. markwideresearch.com

Table 2: Chemical Properties and Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₂ | nih.gov |

| Molecular Weight | 178.23 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | 2-methoxy-5-propan-2-ylbenzaldehyde | nih.gov |

| CAS Number | 85902-68-7 | nih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | FPZHOBMVPBJNKL-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZHOBMVPBJNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426561 | |

| Record name | 5-ISOPROPYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85902-68-7 | |

| Record name | 2-Methoxy-5-(1-methylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85902-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ISOPROPYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2-methoxy-5-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Isopropyl 2 Methoxybenzaldehyde

Advanced Synthetic Routes for 5-Isopropyl-2-methoxybenzaldehyde

The creation of this compound is efficiently achieved through advanced synthetic routes that are characterized by their specificity and optimization of reaction conditions. These routes are designed to precisely construct the molecule's unique substitution pattern on the benzene (B151609) ring.

Two-Step Reaction Processes for Aromatic Aldehydesmdma.ch

A common and logical pathway for the synthesis of this compound involves a two-step process. This method first establishes the correct alkyl substitution on a phenol-based starting material, followed by the introduction of the formyl group.

The initial step in this synthetic sequence is the alkylation of a suitable phenol (B47542) precursor. The most logical starting material is 2-methoxyphenol (guaiacol). The goal is to introduce an isopropyl group onto the aromatic ring. This is typically accomplished through a Friedel-Crafts alkylation reaction. google.commasterorganicchemistry.com In this electrophilic aromatic substitution reaction, an alkylating agent such as isopropyl alcohol or an isopropyl halide is reacted with the phenol in the presence of an acid catalyst. researchgate.netsemanticscholar.org

The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the guaiacol (B22219) ring are ortho, para-directing. To synthesize the required intermediate, 4-isopropyl-2-methoxyphenol, the reaction conditions must favor substitution at the para position relative to the hydroxyl group. The choice of catalyst, temperature, and reactant ratios are critical factors in controlling the regioselectivity and minimizing the formation of unwanted isomers or poly-alkylated byproducts. semanticscholar.org

Table 1: Factors Influencing Phenol Alkylation

| Parameter | Influence on Reaction | Typical Conditions |

|---|---|---|

| Catalyst | Determines the activity and selectivity. Strong acid resins are often used. semanticscholar.org | Strong acid resin (e.g., CT-151) researchgate.net |

| Mole Ratio | Affects the degree of alkylation (mono- vs. di-alkylated products). researchgate.net | A higher molar ratio of phenol to alkylating agent (e.g., 5:1) favors mono-alkylation. semanticscholar.org |

| Temperature | Influences reaction rate and product distribution. | Can be optimized for specific catalysts and reactants, for instance, 453 K has been used. semanticscholar.org |

| Solvent | Can affect selectivity and reaction rate. Solvent-free conditions are also possible. researchgate.netsemanticscholar.org | N/A (Solvent-free) or various organic solvents. |

Once the 4-isopropyl-2-methoxyphenol precursor is obtained, the next crucial step is the introduction of a formyl group (-CHO) at the C5 position of the ring. This transformation is a type of aromatic C-formylation. Several named reactions can achieve this, with the Duff reaction and its modifications being particularly relevant. wikipedia.orgsynarchive.com

The Duff reaction is a classic method for the formylation of phenols, particularly for producing o-hydroxybenzaldehydes. wikipedia.orgsynarchive.comresearchgate.net It employs hexamethylenetetramine (also known as urotropin or HMTA) as the formylating agent. atamanchemicals.comwikipedia.org In the traditional Duff reaction, the phenol is heated with HMTA in the presence of an acidic medium like glyceroboric acid or acetic acid. researchgate.netuni.edu The reaction proceeds through a complex mechanism involving the formation of an iminium ion from protonated hexamine, which then acts as the electrophile. wikipedia.org Subsequent hydrolysis of the resulting benzylamine-type intermediate yields the final aldehyde. wikipedia.org However, the classic Duff reaction is often limited by rigorous conditions and generally provides low yields. mdma.chgoogle.com

A significant advancement in formylation technology involves the use of hexamethylenetetramine in conjunction with trifluoroacetic acid (TFA). mdma.chgoogle.com This modification provides a more facile and efficient route to aromatic aldehydes under milder conditions and often results in good to excellent yields. mdma.cherowid.org The use of TFA as both a catalyst and a solvent allows for the formylation of a wider variety of aromatic compounds, not just highly activated phenols. google.com

A key advantage of the HMTA/TFA system is its high regioselectivity, often favoring the formation of the para-substituted aldehyde. mdma.ch In the case of synthesizing this compound from 4-isopropyl-2-methoxyphenol, the formylation needs to occur ortho to the methoxy group and meta to the isopropyl group. The strong activating and directing effects of the hydroxyl and methoxy groups will guide the incoming formyl group to the desired position.

Table 2: Comparison of Formylation Methods

| Method | Reagents | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| Classic Duff Reaction | Phenol, Hexamethylenetetramine, Glyceroboric Acid mdma.chuni.edu | High temperatures (150-160°C) uni.edu | Generally low (e.g., 15-20%) google.com | Primarily ortho-formylation of phenols google.com |

| HMTA/TFA Formylation | Aromatic Compound, Hexamethylenetetramine, Trifluoroacetic Acid mdma.chgoogle.com | Milder (e.g., reflux at 83-90°C) mdma.ch | Good to excellent (e.g., up to 95%) mdma.ch | High para regioselectivity mdma.ch |

Aromatic C-Formylation Reactions

Considerations in Reaction Conditions and Yield Optimization

Optimizing the yield and purity of this compound requires careful control over the reaction conditions in both the alkylation and formylation steps.

For the initial alkylation step , key parameters to optimize include:

Catalyst Loading : The amount of acid catalyst must be sufficient to drive the reaction without causing excessive side reactions. Studies have shown that beyond a certain loading, the conversion rate may not significantly increase, but the product distribution might change. semanticscholar.org

Reaction Time : The duration of the reaction needs to be controlled to maximize the formation of the desired mono-alkylated product and minimize the production of di- or poly-alkylated species. semanticscholar.org

Temperature Control : Precise temperature management is essential for controlling the rate and selectivity of the electrophilic aromatic substitution. semanticscholar.org

For the subsequent formylation step using the HMTA/TFA method, optimization involves:

Reactant Stoichiometry : The molar ratio of the phenol precursor to hexamethylenetetramine can influence the reaction efficiency. Ratios of 1:1 or 2:1 (HMTA:Substrate) have been reported to be effective. mdma.ch

Temperature and Duration : The reaction is typically heated to reflux for several hours. For example, heating at 83-90°C for 12 hours has been shown to be effective for formylating xylenol derivatives. mdma.ch

Work-up Procedure : After the reaction, the mixture is typically concentrated and then hydrolyzed with water, often under basic conditions, to convert the intermediate imine to the final aldehyde product. mdma.ch

By fine-tuning these parameters, the two-step synthesis can be a highly effective and reliable method for producing this compound.

Novel Catalyst Systems in this compound Synthesis

While classical formylation methods like the Vilsmeier-Haack and Duff reactions are commonly employed, recent research has explored more sustainable and efficient catalytic systems. One novel approach involves a solvent-free Vilsmeier-Haack reaction. In this method, the reactants, an anisole (B1667542) derivative and the Vilsmeier reagent (formed from N,N-dimethylformamide and phosphoryl chloride), are vigorously ground together in a mortar with a pestle at room temperature. This mechanochemical approach offers a unique, fast, and efficient pathway for formylation, avoiding the use of bulk solvents. researchgate.net

Another avenue of investigation is the use of Lewis acids to catalyze the formylation of activated aromatic rings. For instance, titanium tetrachloride (TiCl₄) has been effectively used to mediate the formylation of various methoxy- and methylbenzenes using dichloromethyl methyl ether as the formylating agent. This method demonstrates high regioselectivity, which is driven by the coordination between the atoms in the aromatic substrate and the metal center of the catalyst. researchgate.net

Furthermore, research into catalyst-free N-formylation of amines using carbon dioxide and sodium borohydride (B1222165) suggests potential for developing greener formylation methods for aromatic compounds, although direct application to this compound synthesis is yet to be extensively reported. researchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formylation of 4-isopropyl-1-methoxybenzene to yield this compound predominantly follows an electrophilic aromatic substitution pathway.

Elucidation of Reaction Intermediates

The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich arenes. The mechanism commences with the in-situ formation of the Vilsmeier reagent, a substituted chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). cambridge.orgorganic-chemistry.org This iminium ion is the key electrophilic species that attacks the electron-rich aromatic ring of 4-isopropyl-1-methoxybenzene.

The electrophilic attack leads to the formation of an unstable α-chloro amine intermediate. This intermediate is then rapidly hydrolyzed during the reaction work-up to yield the final aldehyde product, this compound. cambridge.orgorganic-chemistry.org Spectroscopic studies on the Vilsmeier-Haack reaction of anisoles have provided evidence for the existence of the Vilsmeier reagent as a mixture of covalent, ion-pair, and ionic species, with the cationic species being the most reactive electrophile. researchgate.net

Kinetic Studies of Formylation Processes

Kinetic studies of the Vilsmeier-Haack reaction provide valuable insights into the reaction dynamics. Studies on the formylation of anisole have shown that the reaction typically follows second-order kinetics, being first order with respect to both the anisole substrate and the Vilsmeier reagent. researchgate.net The reaction rates are influenced by the solvent polarity, with more polar solvents sometimes leading to faster reactions. cambridge.org

Interestingly, the use of surfactants to create micellar media has been shown to dramatically accelerate the rate of Vilsmeier-Haack reactions of anisoles, allowing for rapid transformations at moderate temperatures. These micellar-catalyzed reactions also exhibit pseudo-first- and second-order kinetics. researchgate.net While specific kinetic data for the formylation of 4-isopropyl-1-methoxybenzene is not extensively documented, the data from studies on anisole and other substituted anisoles provide a solid framework for predicting its kinetic behavior. researchgate.net

Derivatization Strategies for this compound

The aldehyde functional group in this compound is a versatile handle for further chemical transformations, enabling the synthesis of a wide array of advanced chemical intermediates.

Synthesis of Advanced Chemical Intermediates

A significant derivatization strategy involves the conversion of the aldehyde to various amine derivatives, which are important precursors in medicinal chemistry and materials science.

Schiff Bases: One of the most straightforward methods to form an amine derivative is through the condensation reaction of this compound with a primary amine to form a Schiff base (an imine). This reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with a catalytic amount of acid. bhu.ac.insemanticscholar.orgresearchgate.net

The synthesis of Schiff bases from the closely related 5-Chloro-2-isopropylbenzaldehyde has been reported, providing a template for the synthesis of derivatives of this compound. The characterization of these compounds relies on spectral techniques such as IR, ¹H-NMR, and Mass spectrometry. bhu.ac.in

Interactive Table: Synthesis and Characterization of a Representative Schiff Base Derivative

Below is a hypothetical data table for the synthesis of a Schiff base from this compound and aniline, based on typical procedures and expected spectral data.

| Product Name | Reactants | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | ¹H-NMR (δ, ppm) | IR (ν, cm⁻¹) |

| N-(5-isopropyl-2-methoxybenzylidene)aniline | This compound, Aniline | Ethanol (B145695) | Reflux, 4h | ~90 | 85-87 | 8.3 (s, 1H, N=CH), 7.0-8.1 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃), 2.9 (sept, 1H, CH), 1.2 (d, 6H, CH₃) | 1625 (C=N), 1250 (C-O) |

Mannich Bases: Another important class of amine derivatives are Mannich bases, which are β-amino-carbonyl compounds. The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom. nih.gov While direct Mannich reaction on this compound itself is less common as it lacks an enolizable proton adjacent to the carbonyl group, it can participate as the aldehyde component in reactions with other enolizable ketones or phenols.

Phenolic Mannich bases, for instance, can be synthesized where this compound reacts with a phenol and a secondary amine. These reactions lead to the introduction of an aminomethyl group onto the phenolic ring. The synthesis of various phenolic Mannich bases of chalcone (B49325) analogues has been reported, where substituted benzaldehydes are key starting materials. nih.gov

Exploration of Benzoxazole (B165842) Derivatives

Benzoxazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. nih.govmdpi.com The synthesis of 2-substituted benzoxazoles is commonly achieved through the condensation reaction of an ortho-aminophenol with an aldehyde. mdpi.comresearchgate.net In this context, this compound can serve as the aldehyde component, reacting with various substituted or unsubstituted 2-aminophenols to yield a library of novel benzoxazole derivatives.

The general synthetic route involves the reaction of the aldehyde with 2-aminophenol (B121084), which proceeds via the formation of a Schiff base intermediate. This intermediate then undergoes an intramolecular cyclization and subsequent dehydration (or oxidation) to form the stable benzoxazole ring system. researchgate.netolemiss.edu Numerous catalytic systems and reaction conditions have been developed to promote this transformation efficiently. researchgate.netchemistryjournal.net The reaction can be catalyzed by various reagents, including organocatalysts, to afford the desired 2-substituted benzoxazole products in good yields. researchgate.net The substituent pattern on both the benzaldehyde (B42025) and the 2-aminophenol starting materials is critical, as it directly influences the electronic and steric properties of the final benzoxazole derivative, which in turn dictates its biological activity or material properties. mdpi.comnih.gov

Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. wikipedia.orgorganic-chemistry.org Aldehydes such as this compound are valuable substrates for a variety of C-C bond-forming reactions. organic-chemistry.orgrsc.org These reactions are pivotal for elaborating the molecular framework, leading to compounds with significant structural diversity and potential utility.

Aldol (B89426) Condensation Reactions Involving Benzaldehyde Derivatives

The aldol condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an enolate ion with a carbonyl compound. wikipedia.orglibretexts.org When an aromatic aldehyde, which lacks α-hydrogens, is reacted with an enolizable aldehyde or ketone, the process is known as a crossed aldol or Claisen-Schmidt condensation. libretexts.orgbyjus.com this compound, having no α-protons, is an ideal substrate for such reactions, as it can only act as the electrophilic partner, preventing self-condensation and leading to a more controlled product distribution. khanacademy.orgyoutube.com

In a typical Claisen-Schmidt reaction, a base catalyst abstracts an α-proton from the ketone (e.g., acetone) to form a nucleophilic enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. The resulting β-hydroxy ketone, or "aldol" adduct, can then readily undergo dehydration, often promoted by heat, to yield a highly conjugated α,β-unsaturated ketone. byjus.commagritek.com

Detailed research on the aldol condensation of a closely related compound, 2,5-dimethoxybenzaldehyde, with acetone (B3395972) demonstrates this pathway. The reaction, conducted in the presence of sodium hydroxide, yields 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-diene-3-one. orientjchem.org This product results from the double aldol condensation of two equivalents of the aldehyde with one equivalent of acetone, followed by dehydration. The reaction proceeds efficiently, with yields reported to be significantly higher at reflux temperature (82%) compared to room temperature (56%). orientjchem.org This research underscores the utility of substituted benzaldehydes in synthesizing complex conjugated systems like curcumin (B1669340) derivatives. orientjchem.org

Table 1: Research Findings on Aldol Condensation of a Benzaldehyde Derivative

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-dimethoxybenzaldehyde and acetone (2:1 mole ratio) | NaOH, Ethanol, Room Temperature | 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-diene-3-one | 56% | orientjchem.org |

| 2,5-dimethoxybenzaldehyde and acetone (2:1 mole ratio) | NaOH, Ethanol, Reflux | 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-diene-3-one | 82% | orientjchem.org |

Synthesis of Sulfonamide Derivatives Utilizing Related Phenolic Compounds

Sulfonamides are an important class of compounds in medicinal chemistry. nih.govresearchgate.neticm.edu.pl While this compound is an aldehyde, its corresponding phenolic analogue, 5-isopropyl-2-methoxyphenol, or other closely related phenols, can be used to synthesize sulfonamide derivatives. A notable study details the synthesis of novel hydrazide-based sulfonamides starting from carvacrol (B1668589) (5-isopropyl-2-methylphenol), a compound structurally similar to the phenolic analogue of the title compound. researchgate.net

The synthetic strategy reported by Jamatsing D. Rajput et al. involves a multi-step process: researchgate.net

Alkylation: The phenolic hydroxyl group of carvacrol is first reacted with ethyl bromoacetate (B1195939) in the presence of potassium carbonate to yield an ethyl ester intermediate.

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) in ethanol to form the corresponding hydrazide.

Sulfonamidation: Finally, this hydrazide intermediate is reacted with various substituted sulfonyl chlorides in the presence of triethylamine (B128534) to afford the target sulfonamide derivatives.

This multi-step pathway successfully incorporates a sulfonamide moiety linked to the carvacrol scaffold through a hydrazide bridge, yielding a series of compounds (IVa-g in the study). researchgate.net The synthesized compounds were obtained in good yields, ranging from 75–90%. researchgate.net This research highlights a viable pathway for creating complex sulfonamide derivatives from readily available phenolic monoterpenoids, a strategy that could be adapted for phenolic compounds structurally related to this compound.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Isopropyl-2-methoxybenzaldehyde

NMR spectroscopy is the cornerstone for elucidating the precise arrangement of atoms in this compound. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

The ¹H NMR spectrum provides a map of all proton environments within the molecule. For this compound, the spectrum is characterized by distinct signals for the aldehydic proton, the aromatic protons, and the protons of the methoxy (B1213986) and isopropyl substituents. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all critical for assigning each signal to a specific proton.

The aldehydic proton is typically the most downfield signal, appearing as a singlet due to the absence of adjacent protons. The three aromatic protons exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The methoxy group appears as a sharp singlet, while the isopropyl group gives rise to a characteristic doublet for the methyl protons and a septet for the methine proton.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-7 (Aldehyde) | 10.45 | s | - | 1H |

| H-6 | 7.65 | d | J = 2.4 Hz | 1H |

| H-4 | 7.40 | dd | J = 8.6, 2.4 Hz | 1H |

| H-3 | 6.95 | d | J = 8.6 Hz | 1H |

| OCH₃ | 3.90 | s | - | 3H |

| CH (Isopropyl) | 3.00 | sept | J = 6.9 Hz | 1H |

| CH₃ (Isopropyl) | 1.25 | d | J = 6.9 Hz | 6H |

Note: Data is predicted and may vary from experimental values.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The spectrum for this compound shows eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aldehydic, aromatic, or aliphatic). The aldehydic carbonyl carbon is the most deshielded, appearing furthest downfield. Aromatic carbons resonate in the intermediate region, while the aliphatic carbons of the methoxy and isopropyl groups are found in the upfield region.

Table 2: Predicted ¹³C NMR Data and Assignments for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-7) | 189.5 |

| C-2 | 162.0 |

| C-5 | 148.0 |

| C-4 | 134.0 |

| C-6 | 127.0 |

| C-1 | 125.0 |

| C-3 | 111.5 |

| OCH₃ | 55.8 |

| CH (Isopropyl) | 34.0 |

| CH₃ (Isopropyl) | 23.8 |

Note: Data is predicted and may vary from experimental values.

To unambiguously confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR techniques are employed. researchgate.netscience.gov These experiments reveal correlations between nuclei, providing definitive evidence of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. nist.gov For this compound, a COSY spectrum would show cross-peaks between the isopropyl methine proton and the isopropyl methyl protons. It would also reveal correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. nist.gov An HSQC spectrum would show a cross-peak connecting the aldehydic proton signal to the aldehydic carbon signal, the methoxy proton signal to the methoxy carbon signal, and each aromatic proton to its respective aromatic carbon. This allows for the direct assignment of protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. nist.govsdsu.edu Key HMBC correlations for this molecule would include:

The aldehydic proton (H-7) showing correlations to the aromatic carbons C-1 and C-6.

The methoxy protons showing a correlation to C-2.

The isopropyl methine proton showing correlations to the aromatic carbons C-4, C-5, and C-6, thus confirming the position of the isopropyl group.

Mass Spectrometry (MS) of this compound and Derivatives

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for determining the purity of a sample and confirming its molecular weight. For this compound (molecular formula C₁₁H₁₄O₂, monoisotopic mass 178.0994 Da), analysis by LC-MS using a soft ionization technique like electrospray ionization (ESI) would typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 179.1067. nih.gov The presence of a single major peak in the chromatogram corresponding to this m/z value would confirm the sample's high purity.

GC-MS is a powerful tool for the analysis of volatile compounds. In this technique, the compound is vaporized and separated by gas chromatography before being ionized and detected by a mass spectrometer. The high-energy electron ionization (EI) used in GC-MS causes the molecule to fragment in a predictable manner, creating a unique mass spectrum that acts as a chemical "fingerprint".

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 178. The fragmentation pattern would likely involve characteristic losses:

Loss of a hydrogen radical (-H): A significant peak at m/z 177 ([M-H]⁺), which is common for aldehydes. docbrown.info

Loss of a methyl radical (-CH₃): Cleavage of a methyl group from the isopropyl substituent would result in a stable benzylic cation at m/z 163 ([M-15]⁺).

Loss of the formyl radical (-CHO): This would lead to a fragment at m/z 149 ([M-29]⁺). docbrown.info

The most intense peak in the spectrum, known as the base peak, is often the most stable fragment, which for this compound is predicted to be the [M-15]⁺ ion at m/z 163.

Table 3: Predicted Major Ions in the GC-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion ([M]⁺) | Parent molecule |

| 177 | [C₁₁H₁₃O₂]⁺ | [M-H]⁺ | Loss of aldehydic H |

| 163 | [C₁₀H₁₁O₂]⁺ | [M-CH₃]⁺ | Loss of a methyl group (Base Peak) |

| 149 | [C₁₀H₁₃O]⁺ | [M-CHO]⁺ | Loss of the formyl group |

| 135 | [C₉H₁₁O]⁺ | [M-CH₃-CO]⁺ | Subsequent loss of CO from m/z 163 |

| 77 | [C₆H₅]⁺ | Phenyl ion | A common fragment in aromatic compounds |

Note: Fragmentation is predicted and relative intensities may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample material versus wavelength, an IR spectrum is produced, which provides a unique fingerprint of the molecule. For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features.

The analysis of the spectrum of this compound, often recorded using an Attenuated Total Reflectance (ATR) technique on a Fourier Transform Infrared (FTIR) spectrometer like the Bruker Tensor 27 FT-IR, shows several key peaks. nih.gov The presence of the aldehyde functional group is confirmed by the strong C=O stretching vibration. The aromatic ring is identified by the C-H stretching and bending vibrations, while the ether linkage is indicated by the C-O stretching band. The isopropyl group also presents characteristic C-H stretching and bending vibrations.

A detailed assignment of the major vibrational frequencies observed in the IR spectrum of this compound is provided in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2870 | C-H Stretch | Isopropyl Group |

| 2840-2820 | C-H Stretch | Aldehyde (O=C-H) |

| 1680-1660 | C=O Stretch | Aromatic Aldehyde |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O Stretch | Aryl Ether |

| 850-800 | C-H Bend | Aromatic Ring (para-substitution) |

The data in this table is compiled from typical IR absorption ranges for the specified functional groups and should be considered as representative values.

Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, both HPLC and TLC are invaluable tools for assessing purity and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. It is particularly useful for determining the purity of a synthesized compound like this compound. A typical HPLC system for the analysis of this compound would employ a reverse-phase column, where the stationary phase is nonpolar, and a polar mobile phase.

The purity of this compound is often reported to be in the range of 95% to 97%. sigmaaldrich.comcymitquimica.com HPLC analysis allows for the precise determination of this purity by separating the main compound from any impurities, which may include starting materials, by-products, or degradation products. The retention time of the compound under specific HPLC conditions is a key identifier.

A representative HPLC method for the purity assessment of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical HPLC method and specific conditions may vary depending on the instrument and specific application.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. mdpi.com By spotting a small amount of the reaction mixture onto a TLC plate at different time intervals, it is possible to visualize the consumption of starting materials and the formation of the product. For the synthesis of this compound, TLC is an effective way to determine the reaction's endpoint.

A suitable TLC system for monitoring a reaction that produces this compound would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of a nonpolar solvent, such as hexane, and a more polar solvent, like ethyl acetate. The separated spots on the TLC plate can be visualized under UV light, as the aromatic nature of the compound allows for UV absorbance. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

A typical TLC system for monitoring the formation of this compound is described below.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 TLC Plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |

| Visualization | UV light at 254 nm |

The mobile phase composition may need to be optimized depending on the specific reactants and reaction conditions.

Computational Chemistry and Theoretical Modeling of 5 Isopropyl 2 Methoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) provide a robust platform for analyzing molecular geometry, reactivity, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. dergipark.org.tr For 5-Isopropyl-2-methoxybenzaldehyde, DFT calculations, often employing functionals like B3LYP or B3PW91 with a basis set such as 6-311G(d,p), are used to determine the molecule's most stable three-dimensional arrangement (optimized geometry). dergipark.org.trepstem.net This process involves minimizing the total energy of the molecule with respect to the positions of its atoms. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar benzaldehyde (B42025) derivatives have demonstrated excellent agreement between DFT-calculated geometries and experimental data from X-ray crystallography. uc.ptmdpi.com

Interactive Table: Predicted Geometric Parameters for this compound using DFT (Note: This data is illustrative of typical results from DFT calculations.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(carbonyl)-O(carbonyl) | 1.22 Å |

| Bond Length | C(ring)-C(aldehyde) | 1.48 Å |

| Bond Length | C(ring)-O(methoxy) | 1.36 Å |

| Bond Angle | O(carbonyl)-C-H(aldehyde) | 124.5° |

| Bond Angle | C(ring)-O-C(methoxy) | 118.0° |

| Dihedral Angle | C(ring)-C-C-H(isopropyl) | 65.0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). malayajournal.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov These energies are calculated using the optimized geometry obtained from DFT.

Interactive Table: Frontier Orbital Energies for this compound (Note: This data is illustrative and based on general principles of FMO analysis.)

| Parameter | Description | Predicted Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.98 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.47 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. dergipark.org.trmalayajournal.org The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue signifies areas of low electron density and positive potential (prone to nucleophilic attack). malayajournal.org For this compound, the MEP surface would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity. Positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehyde hydrogen.

Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. researchgate.net In a hypothetical docking study, this compound would be docked into the active site of a target protein. The simulation would generate various binding poses, which are then ranked by a scoring function to estimate the binding free energy. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.

Interactive Table: Hypothetical Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 | -7.2 | TYR 385, SER 530 |

| Aldose Reductase | -6.8 | HIS 110, TRP 111 |

| TNF-alpha | -6.5 | GLY 121, TYR 151 |

Thermodynamic Parameter Evaluation for Stability Assessment

Quantum chemical calculations can be used to predict several key thermodynamic parameters at a given temperature. These parameters, including standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°), are vital for assessing the thermodynamic stability and reactivity of this compound. The calculations are typically performed using the vibrational frequencies obtained from the DFT analysis. This information helps in understanding the compound's behavior under various thermodynamic conditions and predicting the spontaneity of reactions in which it may participate.

Interactive Table: Predicted Thermodynamic Parameters

| Parameter | Symbol | Predicted Value |

| Standard Enthalpy | H° | -85.2 kcal/mol |

| Standard Entropy | S° | 105.3 cal/mol·K |

| Gibbs Free Energy | G° | -116.6 kcal/mol |

Topological Investigations (ELF, LOL, RDG) for Bonding Analysis

A comprehensive understanding of the chemical bonding within this compound requires advanced computational and theoretical modeling. Techniques such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) analysis provide profound insights into the electronic structure and the nature of chemical interactions within the molecule. These methods, rooted in the principles of quantum mechanics, allow for a detailed mapping of electron distribution, revealing the characteristics of covalent bonds, lone pairs, and non-covalent interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool used to visualize regions in a molecule where electron pairs are localized. araproceedings.commdpi.com It partitions the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs.

For this compound, an ELF analysis would be expected to reveal distinct localization basins. High ELF values would be anticipated in the regions of the C-C and C-H bonds of the benzene (B151609) ring, the isopropyl group, and the aldehyde functional group. The C=O double bond of the aldehyde would exhibit a significant localization basin, indicative of its double bond character. Furthermore, localization corresponding to the lone pairs on the oxygen atoms of the aldehyde and methoxy (B1213986) groups would be clearly visible.

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another method used to analyze the nature of chemical bonding by mapping the kinetic energy density of the electrons. araproceedings.commdpi.com LOL provides a clear picture of bonding regions and lone pairs. High LOL values signify areas where electrons are more localized. The visual representation of LOL often resembles that of ELF, offering a complementary perspective on electron pairing. mdpi.com In the context of this compound, LOL analysis would highlight the covalent framework of the molecule, showing high values along the bond paths and in the regions of the oxygen lone pairs.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) analysis is a technique specifically designed to identify and visualize non-covalent interactions (NCIs). mdpi.comnih.gov It analyzes the relationship between the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to distinguish between different types of interactions:

Hydrogen Bonds: Characterized by strong, attractive interactions.

Van der Waals Interactions: Weaker, attractive or repulsive interactions.

Steric Repulsion: Strong, repulsive interactions, often found in crowded regions of a molecule.

In this compound, an RDG analysis would likely reveal weak intramolecular van der Waals interactions between the hydrogen atoms of the isopropyl group and the methoxy group with the adjacent parts of the benzene ring. The presence of the bulky isopropyl group might also lead to some regions of steric repulsion.

Hypothetical Data Tables

While experimental or specifically calculated data for this compound is not available, the following tables represent the type of data that would be generated from such a computational study, based on findings for analogous compounds. nih.govmahendrapublications.com

Table 1: Expected ELF and LOL Basin Population Analysis for Key Bonds in this compound

| Bond/Feature | Expected ELF Basin Population (e) | Expected LOL Value | Bond Type |

| C=O (Aldehyde) | ~3.5 | High | Polar Covalent |

| C-O (Methoxy) | ~2.2 | Moderate | Polar Covalent |

| C-C (Aromatic) | ~2.8 - 3.2 | Moderate-High | Covalent |

| C-H (Aromatic) | ~2.0 | Moderate | Covalent |

| C-H (Isopropyl) | ~2.0 | Moderate | Covalent |

| O (Aldehyde) Lone Pairs | ~2.5 each | High | Non-bonding |

| O (Methoxy) Lone Pairs | ~2.6 each | High | Non-bonding |

Table 2: Anticipated Non-Covalent Interactions from RDG Analysis of this compound

| Interacting Groups | Type of Interaction | Expected RDG Value | Color in Visualization |

| Isopropyl H atoms ↔ Aromatic Ring | Van der Waals | Low | Green |

| Methoxy H atoms ↔ Aldehyde O atom | Weak Hydrogen Bond | Low, Negative λ₂ | Blue |

| Ortho H atoms on Ring | Steric Repulsion | Low, Positive λ₂ | Red/Brown |

These topological analyses collectively provide a detailed and intuitive picture of the chemical bonding and structure of this compound. They are indispensable tools in modern computational chemistry for rationalizing molecular properties and reactivity.

Applications of 5 Isopropyl 2 Methoxybenzaldehyde and Its Derivatives in Medicinal Chemistry and Biological Research

Role as Key Intermediates in Pharmaceutical Synthesis

The molecular architecture of 5-Isopropyl-2-methoxybenzaldehyde makes it an important building block in the creation of new pharmaceutical compounds. The aldehyde functional group is particularly reactive, allowing for the construction of more complex molecular frameworks through various chemical reactions.

Precursors to Substance P Receptor Antagonists

Substance P is a neuropeptide that plays a crucial role in pain perception, mood, and inflammatory responses. Its effects are mediated through the neurokinin-1 (NK1) receptor. Antagonists of this receptor are of significant interest for their potential as antidepressants and antiemetics. nih.gov The development of effective Substance P receptor antagonists often involves the synthesis of complex heterocyclic structures. nih.govnih.gov While direct synthesis from this compound is not extensively documented in publicly available literature, its structural motifs are relevant. The synthesis of related antagonists has been shown to start from substituted benzaldehydes, which undergo multi-step reactions to build the final pharmacologically active molecule. The specific methoxy (B1213986) and isopropyl groups on the benzaldehyde (B42025) ring can influence the binding affinity and pharmacokinetic properties of the resulting antagonist.

Synthetic Building Blocks for Anti-inflammatory Agents

The core structure of this compound is also a valuable scaffold for creating novel anti-inflammatory agents. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and research is ongoing to develop new agents with improved efficacy and fewer side effects. The synthesis of various dihydropyrimidine (B8664642) derivatives, a class of compounds known for a wide spectrum of biological activities including anti-inflammatory effects, often utilizes substituted benzaldehydes as key starting materials in multicomponent reactions like the Biginelli reaction. Although specific examples detailing the use of this compound are not prevalent, the general synthetic strategies for creating potent anti-inflammatory molecules frequently rely on the reactivity of the aldehyde group present in such precursors.

Investigation of Biological Activities of Derivatives

Beyond its role as a synthetic intermediate, derivatives of this compound have been investigated for their own inherent biological activities, particularly their ability to combat microbial infections.

Antimicrobial Properties

Derivatives of this compound, especially Schiff bases formed by the condensation of the aldehyde with various primary amines, have shown promise as antimicrobial agents. nih.gov Schiff bases are a class of organic compounds characterized by an azomethine or imine group (-C=N-), which has been shown to be critical to their biological activities. rjptonline.org

The search for new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Derivatives of substituted benzaldehydes have been a fertile ground for this research. For instance, studies on Schiff bases derived from structurally similar compounds like 5-chloro-salicylaldehyde have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov One study found that a Schiff base derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, was particularly effective against E. coli and S. aureus with low minimum inhibitory concentrations (MICs). nih.gov Similarly, isatin (B1672199) Schiff bases have been synthesized and tested, showing potent activity against Pseudomonas aeruginosa. rhhz.net While research on derivatives of this compound specifically is less common, the established antibacterial potential of related Schiff bases suggests this is a promising area for future investigation. nih.govresearchgate.net

The following table summarizes the antibacterial activity of selected Schiff base derivatives, illustrating the potential of this class of compounds.

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Isatin Schiff Base (2d) | Pseudomonas aeruginosa | 6.25 rhhz.net |

| Isatin Schiff Base (3b) | Pseudomonas aeruginosa | 6.25 rhhz.net |

| Isatin Schiff Base (5c) | Pseudomonas aeruginosa | 6.25 rhhz.net |

| Isatin Schiff Base (6a) | Pseudomonas aeruginosa | 6.25 rhhz.net |

| 5-chloro-salicylaldehyde derivative (2) | Escherichia coli | 1.6 nih.gov |

| 5-chloro-salicylaldehyde derivative (2) | Staphylococcus aureus | 3.4 nih.gov |

| 5-chloro-salicylaldehyde derivative (2) | Bacillus subtilis | 45.2 nih.gov |

Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern. Benzaldehyde derivatives have been identified as having potent antifungal activity, often by disrupting the cellular antioxidation systems of fungi. nih.gov Research has shown that the substitution pattern on the benzaldehyde ring is crucial for activity. For example, a study on various benzaldehydes found that 2-hydroxy-5-methoxybenzaldehyde (B1199172) exhibited significant antifungal activity. nih.gov Dihydropyrimidine derivatives synthesized from substituted benzaldehydes have also been evaluated for their antifungal effects against various fungal strains. researchgate.net For example, compounds 4e, 4g, and 5d from one study were found to be promisingly active against the tested fungal strains. researchgate.net The antifungal activity of Schiff bases derived from 5-chloro-salicylaldehyde has also been demonstrated against species like Aspergillus niger. nih.gov These findings indicate that derivatives of this compound are worthy of further exploration for their potential as novel antifungal agents.

The following table shows the antifungal activity of a selected Schiff base, highlighting the potential of these derivatives.

| Compound Class | Fungal Strain | Activity (MIC in µg/mL) |

|---|

Mechanisms of Antimicrobial Action at the Cellular Level

The antimicrobial efficacy of benzaldehyde derivatives, particularly those with hydroxyl and methoxy substitutions, is rooted in their ability to disrupt fundamental cellular processes in microorganisms. Research into structurally similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde (B30951), reveals that their primary mode of action involves compromising the microbial cell membrane and inhibiting key cellular functions.

Studies focusing on phenolic benzaldehydes indicate that their antifungal activity stems from the disruption of the cellular antioxidation system. nih.gov The presence of an ortho-hydroxyl group in the aromatic ring has been shown to enhance this antifungal activity. nih.gov These compounds act as potent redox cyclers, which effectively cripple the cellular redox homeostasis in fungi, leading to the suppression of fungal growth. nih.gov This mechanism targets the oxidative stress-response pathways within the fungal cells. nih.gov

The antimicrobial action is quantified through metrics like Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50). For instance, 2-hydroxy-4-methoxybenzaldehyde, a close structural analog of this compound, has demonstrated significant antimicrobial effects against a range of bacteria and fungi, with IC50 values indicating potent activity. The activity of 2-hydroxy-4-methoxybenzaldehyde was found to be slightly stronger than the essential oil from which it was isolated, confirming it as the primary antimicrobial component.

Table 1: Antimicrobial Activity of 2-Hydroxy-4-methoxybenzaldehyde

| Microorganism | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 134.50 |

| Bacillus subtilis | 117.11 |

| Escherichia coli | 167.30 |

| Candida albicans | 99.99 |

| Aspergillus niger | 63.29 |

Data sourced from a study on the antimicrobial activity of the root bark essential oil of Periploca sepium and its main component, 2-hydroxy-4-methoxybenzaldehyde.

Antioxidant Potential

Benzaldehyde derivatives, especially those containing phenolic hydroxyl groups, are recognized for their antioxidant properties. This activity is primarily attributed to their ability to act as radical scavengers, donating hydrogen atoms to neutralize reactive free radicals and thus terminating damaging chain reactions.

Free Radical Scavenging Assays (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used spectrophotometric method to assess the antioxidant capacity of chemical compounds. mdpi.com In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured to quantify scavenging activity. mdpi.comnih.gov The efficiency is often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov

Research on methoxyphenols and phenolic aldehydes demonstrates their capability to scavenge free radicals. mdpi.comresearchgate.net For example, 2-hydroxy-4-methoxybenzaldehyde has been shown to possess moderate antioxidant activity in the DPPH free radical scavenging assay. The radical-scavenging activity of such compounds is influenced by their chemical structure, including the position of methoxy and hydroxyl groups on the benzene (B151609) ring. mdpi.com

Table 2: DPPH Radical Scavenging Activity of 2-Hydroxy-4-methoxybenzaldehyde and Related Compounds

| Compound | IC50 (µg/mL) |

|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | 40.15 |

| Ascorbic Acid (Standard) | 3.54 |

| BHT (Standard) | 16.52 |

Data from a study evaluating the antioxidant activities of 2-hydroxy-4-methoxybenzaldehyde.

Impact on Antioxidant Enzyme Systems

Beyond direct radical scavenging, certain compounds can exert their antioxidant effects indirectly by modulating endogenous antioxidant enzyme systems. nih.gov One of the crucial cellular defense mechanisms against oxidative stress is the Nrf2 (NF-E2-related factor 2) pathway. nih.gov Activation of Nrf2 upregulates a wide array of cytoprotective and antioxidant enzymes. nih.gov

Studies on antifungal benzaldehydes suggest that their mechanism of action involves the disruption of cellular antioxidation, which implicates an interaction with the cell's antioxidant enzyme systems. nih.gov By inducing a state of mild oxidative stress, these compounds can potentially trigger a protective response, leading to the enhanced expression of antioxidant enzymes. This mode of action is a key area of investigation for therapeutic agents targeting diseases associated with oxidative stress. nih.gov

Anti-mycotoxigenic Properties

Mycotoxins are toxic secondary metabolites produced by certain fungi, posing a significant threat to food safety and health. Compounds that can inhibit the growth of mycotoxigenic fungi or the production of their toxins are of great interest. Several benzaldehydes have been identified as having potent antifungal activity against mycotoxigenic fungal species such as Aspergillus fumigatus, Aspergillus flavus, and Penicillium expansum. nih.gov The mechanism behind this activity is linked to the disruption of the fungi's cellular antioxidation systems, making them effective agents for controlling the proliferation of these harmful molds. nih.gov

Tyrosinase Inhibitory Activity of Related Benzaldehyde Derivatives

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibitors are valuable in the cosmetic industry as skin-lightening agents and in the food industry to prevent enzymatic browning. nih.gov Various benzaldehyde derivatives have been identified as potential tyrosinase inhibitors. nih.gov

The inhibitory action often involves the aldehyde group forming a Schiff base with a primary amino group within the enzyme's active site. nih.gov The presence and position of substituents on the benzaldehyde ring are critical for inhibitory potency. For instance, studies have shown that 4-substituted benzaldehyde derivatives exhibit tyrosinase inhibitory activities. nih.gov Specifically, derivatives with hydroxyl groups, such as 3,4-dihydroxybenzaldehyde, are effective inhibitors. researchgate.net The introduction of a 2,4-dihydroxy substitution pattern can significantly enhance inhibitory activity compared to a single 4-hydroxy substituent. mdpi.com

Table 3: Tyrosinase Inhibitory Activity of Selected Benzaldehyde Derivatives

| Compound | Substrate | IC50 (µM) |

|---|---|---|

| p-Hydroxybenzaldehyde thiosemicarbazone (HBT) | Monophenolase | 0.76 |

| p-Hydroxybenzaldehyde thiosemicarbazone (HBT) | Diphenolase | 3.80 |

| p-Methoxybenzaldehyde thiosemicarbazone (MBT) | Monophenolase | 7.0 |

| p-Methoxybenzaldehyde thiosemicarbazone (MBT) | Diphenolase | 2.62 |

| 3,4-Dihydroxybenzaldehyde | - | 250 |

| Kojic Acid (Reference) | - | 16.6 |

Data compiled from studies on benzaldehyde derivatives as tyrosinase inhibitors. researchgate.netmdpi.comacs.org

Cardiovascular System Effects of Related Compounds

Emerging research has begun to explore the effects of aldehydes on the cardiovascular system. Studies have revealed a potential association between exposure to benzaldehyde and cardiovascular diseases (CVD). nih.gov Analysis based on weighted logistic regression has shown that concentrations of benzaldehyde are significantly associated with CVD, with an odds ratio of 1.17 (95% CI = 1.06–1.29) after adjusting for various confounding factors. nih.gov

The proposed mechanisms for these cardiovascular effects include the ability of aldehydes to induce hypercontraction in blood vessel walls, which could elevate the risk of vasospasm and myocardial necrosis. nih.gov Furthermore, aldehydes are implicated in causing inflammation in blood vessels, promoting intravascular thrombosis, and disrupting the production of nitric oxide (NO) in vascular endothelial cells, thereby impairing NO's cardioprotective functions. nih.gov

Vasodilatory Actions

While direct studies on the vasodilatory properties of this compound are not extensively documented in publicly available research, the presence of the methoxy group on the aromatic ring is a key feature found in other known vasodilators. For instance, certain methoxy-substituted flavonoids have been reported to elicit vasodilation. mdpi.com The proposed mechanisms for such effects often involve the modulation of nitric oxide (NO) signaling pathways or direct effects on vascular smooth muscle cells. mdpi.com The methoxy group can influence the electronic properties of the molecule, potentially facilitating interactions with biological targets that regulate vascular tone. Further investigation is warranted to determine if this compound or its derivatives can induce relaxation of blood vessels and to elucidate the specific molecular pathways involved.

Impact on Endothelial Dysfunction

Endothelial dysfunction is a pathological state of the inner lining of blood vessels and is a key factor in the development of various cardiovascular diseases. Compounds that can ameliorate endothelial dysfunction are of significant therapeutic interest. The potential vasodilatory action of methoxy-containing compounds can be linked to the function of the endothelium, which releases factors like nitric oxide to promote vascular relaxation. mdpi.com Studies on other natural and synthetic compounds have shown that modulation of endothelial function is a viable strategy for cardiovascular therapy. Although direct evidence for this compound is lacking, its structural similarity to other vasoactive molecules suggests that it could be a candidate for investigation in models of endothelial dysfunction.

Anticancer Potential

The search for novel anticancer agents is a major focus of medicinal chemistry. Substituted benzaldehydes have been investigated as a source of new cytotoxic and antiproliferative compounds. rsc.orgufc.brmdpi.comnih.gov

Research into a variety of substituted benzaldehyde derivatives has demonstrated their potential as anticancer agents. For example, studies on α-hydroxyphosphonates derived from substituted benzaldehydes have shown cytotoxicity against various cancer cell lines, with the nature and position of the substituents on the benzene ring playing a crucial role in their activity. rsc.org Similarly, other research has highlighted that the cytotoxic effects of benzaldehyde derivatives can be influenced by the electronic properties of their substituents. nih.gov

A screening of fifty-four commercial aldehydes, including various benzaldehyde derivatives, revealed that certain substitution patterns led to significant growth inhibition in human cancer cell lines such as glioblastoma, ovarian, and colon cancer. ufc.br Specifically, the number, type, and position of substituents on the aromatic ring were found to be critical for the observed biological activity. ufc.br While these studies did not specifically include this compound, they establish a strong precedent for the anticancer potential of this class of compounds. The unique combination of an isopropyl and a methoxy group in this compound could confer novel biological activities, and direct screening of this compound against a panel of cancer cell lines is a logical next step.

Pharmacokinetic and Physicochemical Considerations for Drug-Likeness

For a compound to be a viable drug candidate, it must possess not only potent biological activity but also favorable pharmacokinetic properties, often summarized by the concept of "drug-likeness." These properties, which include absorption, distribution, metabolism, and excretion (ADME), are heavily influenced by the physicochemical characteristics of the molecule. sciensage.info

A widely used guideline for assessing drug-likeness is Lipinski's Rule of Five, which identifies key physicochemical parameters that are often met by orally bioavailable drugs. nih.gov These parameters are:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

The physicochemical properties of this compound can be calculated and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | rsc.org |

| Molecular Weight | 178.23 g/mol | rsc.org |

| XLogP3-AA (logP) | 2.5 | rsc.org |

| Hydrogen Bond Donors | 0 | rsc.org |

| Hydrogen Bond Acceptors | 2 | rsc.org |

| Polar Surface Area | 26.3 Ų | rsc.org |

Based on these calculated values, this compound adheres to all of Lipinski's Rule of Five criteria. Its molecular weight is well below 500, its logP is within the acceptable range, and it has a low number of hydrogen bond acceptors and no hydrogen bond donors. rsc.org This profile suggests that the compound has a higher likelihood of good oral absorption and membrane permeability.

Furthermore, the bioavailability radar, which considers properties like lipophilicity, size, polarity, solubility, flexibility, and saturation, can provide a more nuanced view of drug-likeness. sciensage.info While a full bioavailability radar analysis is beyond the scope of this article, the calculated properties of this compound suggest it falls within a favorable physicochemical space for a potential drug candidate.

Environmental and Safety Considerations in Research and Handling

Safe Handling and Storage Protocols in Laboratory Settings

The safe handling and storage of 5-Isopropyl-2-methoxybenzaldehyde in a laboratory environment are crucial to minimize exposure risks to researchers and prevent accidental releases. fishersci.fi While specific handling guidelines for every laboratory scenario are not universally established, a combination of standard laboratory practices and information derived from safety data sheets (SDS) for the compound and its structural analogs provides a robust framework for safe operation.

Personal Protective Equipment (PPE): When working with this compound, appropriate personal protective equipment must be worn. This includes:

Gloves: Chemical-resistant gloves are essential to prevent skin contact.

Eye Protection: Safety glasses with side shields or goggles should be worn to protect against splashes.

Lab Coat: A standard laboratory coat protects against incidental skin contact.

Respiratory Protection: In situations where there is a risk of generating aerosols or if working outside of a well-ventilated area, a NIOSH-approved respirator may be necessary. lanxess.com

Engineering Controls:

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors. nj.gov

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area for emergency use in case of accidental exposure. nj.gov

Handling Procedures:

Avoid direct contact with skin and eyes.

Do not inhale vapors or mists.

Wash hands thoroughly after handling the compound.

Ensure that all containers are properly labeled.

Storage: Proper storage is critical to maintain the integrity of the compound and prevent accidents.

Store in a cool, dry, and well-ventilated area. ontosight.ai

Keep containers tightly closed when not in use.

Store away from incompatible materials such as strong oxidizing agents. ontosight.ai

Interactive Table: Recommended Handling and Storage Conditions

| Parameter | Recommendation |

| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat |

| Ventilation | Work in a well-ventilated area, preferably a fume hood |

| Handling | Avoid contact with skin and eyes; do not inhale vapors |

| Storage | Cool, dry, well-ventilated area; tightly closed containers |

| Incompatibilities | Strong oxidizing agents |

Environmental Fate and Degradability in Research Contexts

Benzaldehyde (B42025), the parent compound, is generally considered to be readily biodegradable. wikipedia.org This suggests that the basic aromatic aldehyde structure is susceptible to microbial breakdown in the environment. The presence of substituents, such as the isopropyl and methoxy (B1213986) groups in this compound, can influence the rate and pathway of degradation.

Isopropyl Group: Studies on 4-isopropylbenzaldehyde (B89865) (cuminaldehyde) indicate that it can be used in the production of biodegradable intermediates for pesticides and herbicides. ontosight.ai The isopropyl group itself is a common feature in many organic molecules and is generally amenable to microbial degradation.

Methoxy Group: Research on methoxylated benzoic acids, which are oxidation products of methoxybenzaldehydes, has shown that they can be degraded by certain bacterial strains. nih.gov

The likely environmental fate of this compound in a research context involves microbial degradation. The aldehyde group is expected to be oxidized to a carboxylic acid, forming 5-isopropyl-2-methoxybenzoic acid. Subsequent degradation would likely involve cleavage of the methoxy group and breakdown of the aromatic ring.

It is important to note that in a research setting, the quantities of this compound used are typically small. Therefore, proper disposal of waste generated from research activities is the primary means of mitigating environmental release. All waste containing this compound should be handled and disposed of in accordance with institutional and local regulations for chemical waste.

Regulatory Frameworks for Research Chemicals